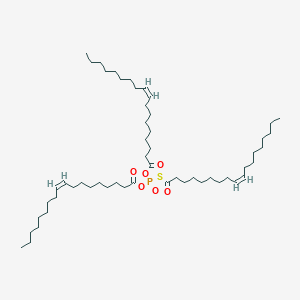
Oleoyl-thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl-thiophosphate is a synthetic organic compound that belongs to the class of phosphorothioates It is characterized by the presence of an oleoyl group attached to a thiophosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl-thiophosphate typically involves the reaction of oleoyl chloride with thiophosphoric acid or its derivatives. One common method includes the reaction of oleoyl chloride with O,O’-dialkyl thiophosphoric acids in the presence of a base, leading to the formation of this compound . This reaction can be carried out under mild conditions, often using solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency . This method involves the reaction of oleoyl chloride with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Oleoyl-thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Oleoyl-thiophosphate has a wide range of applications in scientific research:
Wirkmechanismus
Oleoyl-thiophosphate exerts its effects primarily through interaction with lysophosphatidic acid receptors (LPA receptors). These receptors are G protein-coupled receptors that mediate various cellular responses . Upon binding to LPA receptors, this compound activates downstream signaling pathways involving heterotrimeric G proteins, leading to diverse biological effects such as cell proliferation, migration, and survival .
Similar Compounds:
Lysophosphatidic Acid (LPA): Similar in structure but lacks the thiophosphate group.
Phosphorothioate Esters: Share the thiophosphate moiety but differ in the attached organic groups.
Uniqueness: this compound is unique due to its specific combination of an oleoyl group and a thiophosphate moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C54H99O6PS |
|---|---|
Molekulargewicht |
907.4 g/mol |
IUPAC-Name |
[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |
InChI-Schlüssel |
VZTWVTAPKVGVJL-IUPFWZBJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
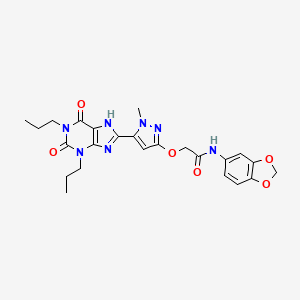

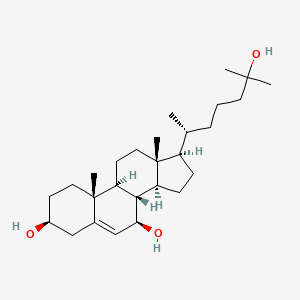
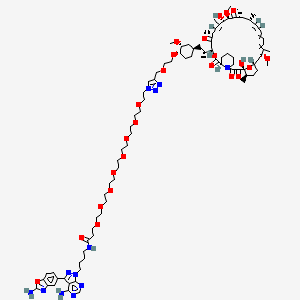
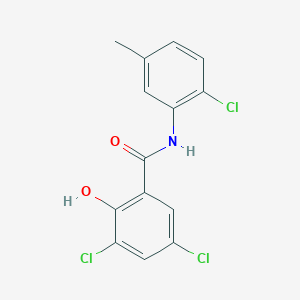
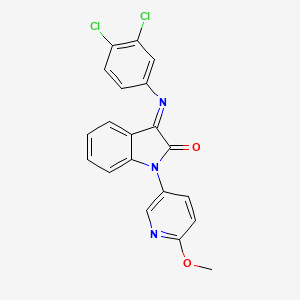
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)

![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)